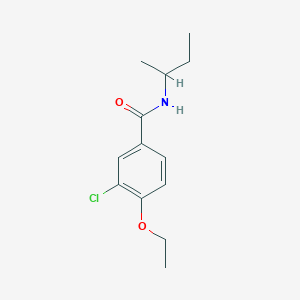

N-(sec-butyl)-3-chloro-4-ethoxybenzamide

Description

Overview of Benzamide (B126) Derivatives: Historical Context and Broad Academic Relevance

The benzamide structural motif, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the field of medicinal chemistry. nih.gov Historically, the journey of benzamide derivatives from simple organic molecules to clinically significant therapeutic agents has been remarkable. The amide bond itself is a fundamental component of peptides and proteins, rendering the benzamide scaffold an attractive starting point for the design of molecules that can interact with biological systems. acs.org

The academic and industrial interest in benzamides surged with the discovery of their diverse pharmacological activities. This class of compounds has yielded drugs with applications across various therapeutic areas, including antiemetics, antipsychotics, and anti-inflammatory agents. nih.govnih.gov The versatility of the benzamide core lies in its ability to be readily functionalized at multiple positions on the benzene ring and on the amide nitrogen, allowing for the fine-tuning of physicochemical properties and biological activity. acs.org This synthetic tractability has made benzamides a favored subject of academic research, providing a platform for studying structure-activity relationships (SAR) and developing new therapeutic leads. researchgate.net

Structural Classification of N-(sec-butyl)-3-chloro-4-ethoxybenzamide within the Benzamide Chemical Space

This compound is a disubstituted N-alkylated benzamide. Its classification within the vast chemical space of benzamides can be understood by dissecting its constituent parts:

Benzamide Core: The foundational scaffold is the benzamide group, providing the basic framework for interaction with biological targets.

N-Alkylation: The amide nitrogen is substituted with a sec-butyl group. The nature of the N-alkyl substituent can significantly influence the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds. The sec-butyl group is a branched alkyl chain, which can impart specific steric properties that may affect receptor binding. wikipedia.org

Ring Substitution: The benzene ring is substituted at the 3- and 4-positions with a chloro and an ethoxy group, respectively. This substitution pattern is crucial in defining the electronic and steric profile of the aromatic ring. The chlorine atom at the meta-position is an electron-withdrawing group, while the ethoxy group at the para-position is an electron-donating group. This combination of substituents can modulate the reactivity of the aromatic ring and its interactions with biological macromolecules.

The specific arrangement of these substituents places this compound in a region of chemical space that is of interest for exploring its potential biological activities.

Below is a table detailing the key chemical features of this compound.

| Property | Value |

| IUPAC Name | N-(butan-2-yl)-3-chloro-4-ethoxybenzamide |

| Molecular Formula | C₁₃H₁₈ClNO₂ |

| Molecular Weight | 255.74 g/mol |

| Structure | A benzamide with a sec-butyl group on the nitrogen, a chlorine atom at position 3 of the benzene ring, and an ethoxy group at position 4. |

Rationale for Academic Investigation of Substituted Benzamides with this compound as a Model Compound

The academic investigation of substituted benzamides like this compound is driven by several key rationales. The benzamide core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This makes it a fertile ground for the discovery of new bioactive compounds.

The study of specifically substituted benzamides allows researchers to probe the intricate relationship between chemical structure and biological function. For instance, the introduction of a chlorine atom can enhance the lipophilicity of a molecule and influence its metabolic stability, while an ethoxy group can modulate its solubility and hydrogen bonding capacity. The N-sec-butyl group provides a specific steric bulk that can be compared with other alkyl substituents to understand the spatial requirements of a binding site.

Scope and Objectives of Research on this compound within Academic Frameworks

Within an academic framework, research on this compound would likely encompass several objectives:

Synthesis and Characterization: The primary objective would be the development of an efficient and scalable synthetic route to this compound, likely involving the acylation of sec-butylamine (B1681703) with a derivative of 3-chloro-4-ethoxybenzoic acid. sigmaaldrich.com Comprehensive characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to confirm its structure and purity.

Physicochemical Profiling: A detailed investigation of its physicochemical properties, such as solubility, lipophilicity (logP), and pKa, would be undertaken. These parameters are crucial for understanding its potential pharmacokinetic behavior.

Biological Screening: The compound would be screened against a panel of biological targets to identify any potential pharmacological activity. Given the broad range of activities exhibited by benzamide derivatives, this screening could include assays for anticancer, anti-inflammatory, antimicrobial, or neurological effects. nih.govresearchgate.net

Structure-Activity Relationship Studies: this compound would be a key component in a library of related benzamides designed to probe the effects of its specific substituents. By comparing its activity to analogues with different alkyl groups, halogen substitutions, or alkoxy groups, researchers can gain a deeper understanding of the structural requirements for any observed biological activity.

The following table outlines a hypothetical research plan for the academic investigation of this compound.

| Research Phase | Objectives |

| Phase 1: Chemical Synthesis | Develop a robust synthetic protocol. Purify and characterize the final compound. |

| Phase 2: Property Analysis | Determine key physicochemical properties (solubility, logP, etc.). |

| Phase 3: Biological Evaluation | Screen for activity against a diverse range of biological targets. |

| Phase 4: SAR Studies | Synthesize and test analogues to establish structure-activity relationships. |

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-3-chloro-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-4-9(3)15-13(16)10-6-7-12(17-5-2)11(14)8-10/h6-9H,4-5H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVITZWXFWYOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=C(C=C1)OCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Sec Butyl 3 Chloro 4 Ethoxybenzamide

Retrosynthetic Analysis for N-(sec-butyl)-3-chloro-4-ethoxybenzamide

A logical retrosynthetic analysis of this compound begins with the disconnection of the most feasible bond to form, which is the amide linkage. This C-N bond disconnection yields two primary precursors: the acid chloride derivative of 3-chloro-4-ethoxybenzoic acid and sec-butylamine (B1681703).

Further deconstruction of the 3-chloro-4-ethoxybenzoic acid intermediate involves the removal of the chloro substituent. This points to 4-ethoxybenzoic acid as a plausible and readily available starting material. The synthesis, therefore, hinges on two key transformations: the regioselective chlorination of the benzene (B151609) ring and the subsequent formation of the amide bond.

Amide Bond Formation Strategies for the Benzamide (B126) Core

The formation of the amide bond is a cornerstone of organic synthesis, and several methods can be employed to couple 3-chloro-4-ethoxybenzoic acid with sec-butylamine. google.com The choice of method often depends on factors like reaction scale, desired purity, and the presence of other functional groups.

Direct Condensation and Dehydrative Coupling Methods

Direct condensation involves reacting the carboxylic acid and the amine at high temperatures to drive off water. semanticscholar.orgresearchgate.net This method is atom-economical but often requires harsh conditions, which can be unsuitable for complex molecules. google.comresearchgate.net The reaction between an amine and a carboxylic acid can also form an ammonium-carboxylate salt, which requires significant heat to dehydrate to the amide. researchgate.net Metal-based catalysts, such as those involving titanium tetrachloride (TiCl₄), can facilitate direct amidation under somewhat milder conditions, proceeding through the activation of the carboxylate. whiterose.ac.uk

Activated Ester and Acyl Chloride Approaches

A more common and highly effective strategy involves the activation of the carboxylic acid. google.com Converting 3-chloro-4-ethoxybenzoic acid to its corresponding acyl chloride is a typical first step. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are frequently used for this transformation. google.comvaia.com The resulting 3-chloro-4-ethoxybenzoyl chloride is a highly reactive electrophile.

This activated intermediate readily reacts with sec-butylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. vaia.com This method, a variation of the Schotten-Baumann reaction, is generally rapid and efficient, leading to high yields of the desired amide. google.com A similar approach involves forming a mixed anhydride, which also serves as an activated acylating agent. chemicalbook.com

Coupling Reagent-Mediated Syntheses (e.g., EDCI/DMAP, HATU)

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation under mild conditions, minimizing side reactions and racemization in chiral substrates. nih.gov These reagents activate the carboxylic acid in situ.

EDCI/DMAP: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide (B86325) that reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. researchgate.net The addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) accelerates the subsequent nucleophilic attack by the amine. nih.govresearchgate.net This method is known for its efficiency and operational simplicity.

HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly effective aminium-based coupling reagent. It converts carboxylic acids into activated esters of HOAt (1-hydroxy-7-azabenzotriazole), which are more reactive than those formed with older reagents like HOBt. The presence of the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction. HATU-mediated couplings are typically fast and result in high yields with low levels of side products. nih.gov

Table 1: Comparison of Amide Bond Formation Strategies

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Direct Condensation | None (heat) or TiCl₄ whiterose.ac.uk | High temperature (e.g., >100 °C) researchgate.net | Atom economical, simple reagents | Harsh conditions, potential for side reactions, low yield semanticscholar.orgresearchgate.net |

| Acyl Chloride | SOCl₂ or (COCl)₂, then amine/base vaia.com | Often room temperature, aprotic solvent vaia.com | High yields, reliable, uses common reagents google.com | Requires a separate activation step, moisture sensitive intermediate google.com |

| EDCI/DMAP | EDCI, DMAP nih.gov | Mild, room temperature | High efficiency, mild conditions, water-soluble byproduct nih.govresearchgate.net | Reagent cost, potential for epimerization in sensitive substrates chemicalbook.com |

| HATU | HATU, tertiary base (e.g., DIPEA) nih.gov | Mild, room temperature, fast reaction times | Very high reactivity, low racemization, suitable for hindered substrates | High cost of reagent chemicalbook.com |

Strategies for Introducing Substituents on the Benzene Ring

The specific substitution pattern of this compound requires precise control over the regiochemistry of the reactions on the aromatic ring.

Regioselective Halogenation (Chloro at the 3-Position)

The synthesis of the key intermediate, 3-chloro-4-ethoxybenzoic acid, necessitates the regioselective chlorination of 4-ethoxybenzoic acid. researchgate.net This transformation is an example of electrophilic aromatic substitution. The directing effects of the substituents on the ring are crucial for achieving the desired isomer.

The ethoxy group (-OC₂H₅) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. In 4-ethoxybenzoic acid, the powerful ortho-directing effect of the ethoxy group overrides the meta-directing effect of the carboxylic acid. The positions ortho to the ethoxy group are C3 and C5. Therefore, electrophilic attack is strongly favored at these positions.

Chlorination can be achieved using various reagents. Sulfuryl chloride (SO₂Cl₂), sometimes in the presence of a catalyst, is an effective chlorinating agent for activated aromatic rings. researchgate.net The reaction of 4-ethoxybenzoic acid with a suitable chlorinating agent is expected to yield 3-chloro-4-ethoxybenzoic acid as the major product due to the strong directing influence of the ethoxy substituent.

Etherification for Ethoxy Group Introduction at the 4-Position

The introduction of the ethoxy group at the 4-position of the benzamide precursor is a critical step in the synthesis of this compound. This transformation is typically achieved through a Williamson ether synthesis, a well-established and versatile method for forming ethers. nih.govgoogleapis.com The reaction involves the nucleophilic substitution of a halide by an alkoxide.

In a representative synthetic pathway, the starting material is often a 4-hydroxybenzoic acid derivative. The phenolic hydroxyl group is first deprotonated using a suitable base to form a more nucleophilic phenoxide ion. Subsequently, this phenoxide is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the ether linkage. googleapis.comsigmaaldrich.com

General Reaction Scheme:

HO-Ar-COOH + Base → ⁻O-Ar-COOH

⁻O-Ar-COOH + CH₃CH₂-X → CH₃CH₂O-Ar-COOH + X⁻

(where Ar = 3-chlorobenzyl, X = I, Br, or other good leaving group)

A common precursor for this synthesis is 3-chloro-4-hydroxybenzoic acid. The etherification can be carried out by treating this acid with an ethyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to ensure the completion of the reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Reference |

| 3-chloro-4-hydroxybenzoic acid | Ethyl iodide | K₂CO₃ | DMF | 80-100 | 3-chloro-4-ethoxybenzoic acid | sigmaaldrich.com |

| 3-chloro-4-hydroxybenzoic acid | Diethyl sulfate | NaOH | Water/Ethanol (B145695) | Reflux | 3-chloro-4-ethoxybenzoic acid | nih.govgoogleapis.com |

The resulting 3-chloro-4-ethoxybenzoic acid is a key intermediate which is commercially available and serves as the direct precursor for the subsequent amidation step. nih.gov

Introduction and Functionalization of the N-(sec-butyl) Moiety

The introduction of the N-(sec-butyl) group is achieved through an amination reaction, forming the characteristic amide bond of the target molecule. This section also explores the stereochemical aspects of the sec-butyl group.

Amination Reactions for N-Substitution

The formation of the amide bond in this compound is typically accomplished by reacting 3-chloro-4-ethoxybenzoic acid or its more reactive derivative, 3-chloro-4-ethoxybenzoyl chloride, with sec-butylamine. mdpi.com

Method 1: Acyl Chloride Route

A common and efficient method involves the conversion of 3-chloro-4-ethoxybenzoic acid to its corresponding acyl chloride, 3-chloro-4-ethoxybenzoyl chloride. This is often achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govmdpi.com The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with sec-butylamine to yield the desired amide. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct. mdpi.com

Reaction Scheme:

CH₃CH₂O-Ar-COOH + SOCl₂ → CH₃CH₂O-Ar-COCl + SO₂ + HCl

CH₃CH₂O-Ar-COCl + CH₃CH(CH₂CH₃)NH₂ → CH₃CH₂O-Ar-CONHCH(CH₂CH₃)CH₃ + HCl

| Acylating Agent | Amine | Solvent | Base | Temperature (°C) | Product | Reference |

| 3-chloro-4-ethoxybenzoyl chloride | sec-Butylamine | Dichloromethane | Triethylamine | 0 to rt | This compound |

Method 2: In Situ Coupling

Alternatively, the amide can be formed directly from the carboxylic acid without isolating the acyl chloride. This involves the use of a coupling agent that activates the carboxylic acid in situ. A notable example is the use of phosphorus trichloride (B1173362) (PCl₃) in a solvent like xylene, where the reaction between the carboxylic acid and the amine proceeds at an elevated temperature. mdpi.com

Stereoselective Synthesis or Chiral Resolution of the sec-butyl Group

The sec-butyl group contains a chiral center, meaning this compound can exist as a pair of enantiomers. The synthesis using racemic sec-butylamine will result in a racemic mixture of the final product. The separation of these enantiomers or the stereoselective synthesis of a single enantiomer is often crucial in pharmaceutical applications. researchgate.net

Chiral Resolution

A common method for separating enantiomers is through chiral resolution. nih.gov This can be achieved by reacting the racemic this compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as fractional crystallization. nih.gov Once separated, the resolving agent can be removed to yield the individual enantiomers.

For benzamides, chiral acids or bases can be used as resolving agents. For instance, if the benzamide has a basic handle, a chiral acid like tartaric acid can be employed to form diastereomeric salts. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Another powerful technique for the separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including benzamides. researchgate.net

| Chiral Stationary Phase | Mobile Phase | Detection | Application | Reference |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | UV | Separation of benzamide enantiomers | |

| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol (B129727)/Ethanol | UV | Separation of phthalimide (B116566) analogues | researchgate.net |

Purification and Isolation Techniques for this compound

After the synthesis, the crude product needs to be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques for N-substituted benzamides include recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical and is determined empirically. For benzamide derivatives, solvents like ethanol, ethyl acetate (B1210297), or mixtures with hexanes are often employed.

Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities. mdpi.com The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column. Compounds with lower polarity travel down the column faster, while more polar compounds are retained for longer, allowing for their separation. The fractions are collected and analyzed, and those containing the pure product are combined and the solvent is evaporated. For N-substituted benzamides, a common eluent system is a mixture of ethyl acetate and hexanes. mdpi.com

| Purification Method | Stationary Phase | Eluent/Solvent | Key Principle | Reference |

| Recrystallization | - | Ethanol or Ethyl Acetate/Hexane | Differential solubility | |

| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes | Differential adsorption | mdpi.com |

Molecular and Cellular Biological Activity Investigations of N Sec Butyl 3 Chloro 4 Ethoxybenzamide

Target Identification and Mechanistic Elucidation Studies

No published studies were identified that investigated the specific molecular targets or the mechanism of action for N-(sec-butyl)-3-chloro-4-ethoxybenzamide.

There is no available data on the inhibitory activity of this compound against the specified enzymes, including cholinesterases, histone deacetylase 6 (HDAC6), Signal Transducer and Activator of Transcription 3 (STAT3), or Cyclooxygenase-2 (COX-2).

Information regarding the binding affinity and functional modulation of any receptors by this compound is not present in the reviewed literature.

No research has been published detailing the effects of this compound on protein-protein interactions.

There are no studies available that analyze how this compound may perturb cellular signaling pathways.

Cellular Phenotypic Assays for this compound Activity

No data from cellular phenotypic assays for this compound could be located.

No studies investigating the anti-proliferative effects or the influence on cell cycle regulation of this compound in any cancer cell lines have been found in the public domain.

Induction of Apoptosis and Investigation of Programmed Cell Death Pathways

There is no available research on whether this compound induces apoptosis or on the investigation of any associated programmed cell death pathways.

Inflammatory Response Modulation at the Cellular Level

Information regarding the modulation of inflammatory responses at the cellular level by this compound is not present in the current body of scientific literature.

Antimicrobial and Antifungal Activity Evaluations in Microorganism Cultures

There are no published studies evaluating the antimicrobial or antifungal activity of this compound in microorganism cultures. While research exists on other substituted benzamide (B126) derivatives, the specific antimicrobial and antifungal profile for this compound has not been reported.

Specific Biological Contexts and Potential Research Applications

Given the lack of primary research on the biological activities of this compound, any discussion of its potential research applications remains speculative. Without foundational data on its molecular and cellular effects, specific avenues for investigation in neuropharmacology, oncology, or anti-infective research have not been established.

Neuropharmacological Research Avenues (e.g., CNS target engagement)

There is no research available to suggest potential neuropharmacological applications or central nervous system (CNS) target engagement for this compound.

Oncology Research Applications in Various Cancer Models

There are no published findings to support any potential applications of this compound in oncology research or its evaluation in any cancer models.

Anti-infective Research Applications

The potential for this compound in anti-infective research is currently unknown, as no studies on its activity against bacterial, fungal, or other pathogenic microorganisms have been reported.

Immunomodulatory and Anti-inflammatory Research

A comprehensive review of scientific literature and research databases did not yield any specific studies or data pertaining to the immunomodulatory and anti-inflammatory properties of the chemical compound this compound. Consequently, there are no detailed research findings, data tables, or investigations into its effects on immune cells, inflammatory pathways, or the production of inflammatory mediators to report at this time. Further research is required to determine if this compound possesses any activity in these areas.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N Sec Butyl 3 Chloro 4 Ethoxybenzamide and Analogues

Systematic Positional Scanning and Substituent Effects on Biological Activity

The biological profile of a benzamide (B126) derivative is intricately linked to the nature and position of its substituents. Systematic modifications to the core structure provide critical insights into the molecule's interaction with its biological target.

The substituents on the aromatic ring of a benzamide are critical determinants of its biological activity. The presence, nature, and position of these groups can influence electronic properties, binding affinity, and metabolic stability. In the case of N-(sec-butyl)-3-chloro-4-ethoxybenzamide, the chloro and ethoxy groups at the 3- and 4-positions, respectively, are pivotal.

The ethoxy group at the para-position (C4) is also crucial. Alkoxy groups, in general, can act as hydrogen bond acceptors and their size and lipophilicity can modulate solubility and membrane permeability. Studies on other substituted benzamides show that variations in the alkoxy chain length can fine-tune potency and selectivity. nih.gov The combination of a chloro and an alkoxy group creates a specific electronic and steric profile that is often explored for optimizing ligand-receptor interactions.

Table 1: Effect of Benzene (B151609) Ring Substitution on Benzamide Activity (Illustrative)

| R1 (Position 3) | R2 (Position 4) | Relative Activity | Key Observations |

| H | H | Baseline | Unsubstituted ring serves as a reference. |

| Cl | H | Variable | Activity depends on the specific biological target. |

| H | OCH₃ | Increased | Methoxy group can enhance binding through H-bonds or hydrophobic interactions. |

| Cl | OCH₂CH₃ | Potentially High | The combination of an electron-withdrawing group and an alkoxy group often leads to potent compounds. researchgate.netmdpi.com |

This table is illustrative and based on general principles of medicinal chemistry and findings from related benzamide series.

The substituent attached to the amide nitrogen plays a significant role in determining the biological activity of benzamides. The N-sec-butyl group is a branched alkyl moiety that introduces specific steric bulk and chirality to the molecule. The size and shape of this group can influence how the molecule fits into a binding pocket. Studies comparing different N-alkyl substituents, such as n-butyl or tert-butyl, often reveal a clear preference for a particular size and branching pattern to achieve optimal activity. nih.govmdpi.com

A critical aspect of the N-sec-butyl group is its chirality, as it contains a stereocenter. Chirality is a pivotal factor in biological activity, as biological systems like receptors and enzymes are themselves chiral. nih.gov The different enantiomers (R and S) of a chiral molecule can exhibit significant differences in potency, efficacy, metabolism, and even toxicity. nih.govresearchgate.net This stereospecificity arises because one enantiomer may fit into a binding site more effectively than the other, leading to a more stable ligand-receptor complex. researchgate.net Therefore, the biological evaluation of this compound would necessitate the separation and individual testing of its (R)- and (S)-enantiomers to fully characterize its stereochemical influence on activity.

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. acs.orgdrughunter.com The amide bond, while crucial for the structure of many active compounds, can be susceptible to metabolic degradation by proteases. acs.org Replacing the amide moiety in this compound with more stable bioisosteres is a key optimization strategy.

Common bioisosteric replacements for the amide group include:

Thioamides and Selenoamides: Replacing the carbonyl oxygen with sulfur or selenium can preserve the geometry of the amide group while altering its electronic properties. In some cases, these modifications have been shown to retain biological activity. nih.gov

Ureas and Sulfonamides: These groups maintain some of the hydrogen bonding capabilities of the amide bond and can alter the geometry and distance between molecular fragments. nih.govcambridgemedchemconsulting.com

Heterocycles: Five-membered aromatic rings are frequently used as stable, non-classical bioisosteres of the amide bond. drughunter.com Rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles can mimic the trans amide bond geometry and preserve key hydrogen bonding features while enhancing metabolic stability. acs.orgcambridgemedchemconsulting.com For example, the 1,4-disubstituted 1,2,3-triazole is a well-established isostere for the trans amide bond. acs.org

The choice of bioisostere is highly context-dependent, and its success relies on maintaining the key interactions required for biological activity while improving pharmacokinetic properties. drughunter.com

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For a series of benzamide analogues, a pharmacophore model can be developed based on the structures of active compounds. nih.gov

A typical pharmacophore model for benzamide-based ligands might include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide and the oxygen of the ethoxy group are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H group of the amide is a critical hydrogen bond donor.

Hydrophobic/Aromatic Features: The benzene ring and the sec-butyl group represent key hydrophobic regions that can engage in van der Waals or hydrophobic interactions with the target. nih.gov

By mapping these features from a set of active and inactive molecules, a 3D model is generated that can be used to screen virtual compound libraries for new potential hits or to guide the design of novel analogues with improved affinity. For this compound, the model would help rationalize the specific roles of the chloro, ethoxy, and sec-butyl groups in receptor binding. nih.gov

Conformational Analysis and its Correlation with Observed Biological Activities

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. For N-substituted benzamides, a key conformational feature is the torsion angle (ω) between the plane of the benzene ring and the plane of the amide group. nih.gov This angle is influenced by the substituents on both the ring and the amide nitrogen.

The presence of an ortho-substituent on the benzene ring can force the amide group out of the plane of the ring to avoid steric clash. nih.gov While the 3-chloro substituent in this compound is in the meta position, it can still influence the preferred conformation through electronic effects. The bulky N-sec-butyl group also significantly impacts the rotational barrier around the C-N amide bond. nih.gov

Computational and experimental studies on substituted benzamides have shown that the molecule exists as an equilibrium of different conformers (e.g., cis and trans with respect to the C-N bond). acs.orgnih.gov The biologically active conformation is the one that best fits the target's binding site. A molecule that is pre-organized into or can easily adopt this active conformation is likely to show higher potency. Therefore, understanding the conformational landscape of this compound is essential for correlating its structure with its biological activity.

Modulation of Physicochemical Properties for Enhanced Research Utility (e.g., Lipophilicity, Aqueous Solubility for in vitro assay design)

The utility of a compound in research, particularly for in vitro assays, is highly dependent on its physicochemical properties, most notably its lipophilicity and aqueous solubility. creative-bioarray.com

Lipophilicity: This property, often expressed as the partition coefficient (logP) or distribution coefficient (logD), describes a compound's ability to dissolve in fatty or nonpolar environments. creative-bioarray.com It is a critical factor for membrane permeability and binding to proteins. nih.gov The lipophilicity of this compound is contributed to by the benzene ring, the chloro group, the ethoxy group, and the sec-butyl group. High lipophilicity can sometimes lead to poor aqueous solubility, non-specific binding, and toxicity. creative-bioarray.com

Aqueous Solubility: For a compound to be useful in biological assays, it must be soluble in aqueous buffer systems. creative-bioarray.com Poorly soluble compounds can precipitate out of solution, leading to inaccurate and unreliable assay results.

The structure of this compound can be modified to fine-tune these properties. For example, replacing the ethoxy group with a more polar group could increase aqueous solubility. Conversely, altering the alkyl chain on the amide nitrogen could modulate lipophilicity. nih.gov Achieving a balance between lipophilicity and solubility is a key goal in compound design to ensure sufficient permeability and bioavailability while maintaining adequate solubility for experimental handling. semanticscholar.org

Table 2: Contribution of Structural Fragments to Physicochemical Properties (Illustrative)

| Structural Moiety | Effect on Lipophilicity (logP) | Effect on Aqueous Solubility | Rationale |

| Benzene Ring | Increase | Decrease | Aromatic hydrocarbon core is nonpolar. |

| Chloro Group | Increase | Decrease | Halogens are generally lipophilic. nih.gov |

| Ethoxy Group | Increase | Slight Decrease | The ether oxygen can act as an H-bond acceptor, but the ethyl chain adds lipophilicity. |

| N-sec-butyl Group | Significant Increase | Decrease | The four-carbon alkyl chain significantly contributes to the nonpolar character of the molecule. mdpi.com |

| Amide Group | Decrease | Increase | The amide group is polar and can participate in hydrogen bonding with water. |

This table provides a qualitative summary based on established principles of physical organic chemistry.

Preclinical in Vitro and in Vivo Research Models for N Sec Butyl 3 Chloro 4 Ethoxybenzamide

Advanced in vitro Cellular Models for Efficacy Assessment

In vitro models are fundamental in the initial stages of drug discovery to assess a compound's biological activity in a controlled, cellular environment.

2D and 3D Cell Culture Models and Cell Line Panels

Standard preclinical workflows would typically involve screening a new compound against a panel of human cancer cell lines grown in two-dimensional (2D) monolayers. These high-throughput screens can provide initial indications of cytotoxic or cytostatic activity. Should a compound show promise, more physiologically relevant three-dimensional (3D) cell culture models, such as spheroids, may be employed. These models better mimic the cell-cell interactions and diffusion gradients of a solid tumor. However, no published studies were found that detail the use of any specific 2D or 3D cell lines to evaluate N-(sec-butyl)-3-chloro-4-ethoxybenzamide.

Co-culture and Organoid Models for Complex Biological Systems

To further understand a compound's effect within a more complex tumor microenvironment, co-culture systems or patient-derived organoids are often used. Co-culture models might involve growing cancer cells with fibroblasts, immune cells, or endothelial cells to study the compound's impact on these interactions. Organoids, which are 3D structures grown from patient tissue that recapitulate the architecture and heterogeneity of the original tumor, offer a highly relevant platform for predicting patient response. There is currently no available literature describing the use of co-culture or organoid models to test the efficacy of this compound.

in vivo Proof-of-Concept Studies in Relevant Animal Models (excluding human clinical data)

Following promising in vitro data, compounds are typically advanced into in vivo studies using animal models to assess their efficacy and behavior within a whole organism.

Pharmacological Efficacy Models in Disease States

Depending on the intended therapeutic application, a compound would be tested in animal models of specific diseases. For example, if anticancer activity is hypothesized, this would involve xenograft models where human cancer cells are implanted into immunocompromised mice. For inflammatory conditions, models of arthritis, colitis, or dermatitis might be used. No records of this compound being tested in any such in vivo disease models have been published.

Comparative Studies with Mechanistic Probes and Established Chemical Tools

To elucidate the mechanism of action of a novel compound, it is often compared to existing drugs or well-characterized chemical probes with known mechanisms. These comparative studies can help to position the new compound's activity relative to established therapeutic agents. No such comparative studies involving this compound have been reported in the literature.

Computational and Theoretical Investigations of N Sec Butyl 3 Chloro 4 Ethoxybenzamide

Molecular Dynamics (MD) Simulations for Conformational Dynamics and StabilityNo published data is available.

It is hoped that future research will address the existing knowledge gap and provide the necessary data to fully characterize the computational and theoretical profile of N-(sec-butyl)-3-chloro-4-ethoxybenzamide.

Ligand-Protein Complex Dynamics and Stability

Molecular dynamics (MD) simulations are a cornerstone in the computational investigation of how ligands like benzamide (B126) derivatives interact with their protein targets. These simulations model the movement of atoms over time, offering insights into the stability of the ligand-protein complex and the nature of the binding interactions. For benzamide derivatives, which are explored for a variety of targets including enzymes and receptors, MD simulations can elucidate the key amino acid residues involved in binding.

Researchers often analyze parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex, with lower, stable RMSD values indicating a well-docked ligand. Additionally, root-mean-square fluctuation (RMSF) analysis can highlight the flexibility of different parts of the protein upon ligand binding. The specific interactions, such as hydrogen bonds and hydrophobic contacts that are crucial for the affinity of benzamide derivatives to their targets, can be monitored throughout the simulation, providing a dynamic picture of the binding event.

Influence of the Solvent Environment on Molecular Behavior

The solvent environment plays a critical role in molecular recognition and binding affinity. For a compound like this compound, its solubility and conformational preferences are heavily influenced by the surrounding solvent, typically water in a biological context. Computational methods, particularly MD simulations with explicit solvent models, are employed to understand these effects.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are powerful tools in modern drug discovery, enabling the prediction of a compound's biological activity based on its chemical structure. These approaches are particularly valuable for optimizing lead compounds within a chemical series like benzamides.

Development of Predictive Models for Biological Activity based on Structural Descriptors

QSAR models are developed by establishing a mathematical relationship between the biological activity of a set of compounds and their physicochemical properties or structural features, known as descriptors. For benzamide derivatives, a wide array of descriptors can be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Once a statistically robust QSAR model is built and validated, it can be used to predict the activity of new, unsynthesized benzamide analogues. This predictive capability allows for the prioritization of compounds for synthesis, thereby saving time and resources. The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of benzamide derivatives.

| Compound ID | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity (pIC50) |

| Benzamide-1 | 225.7 | 2.8 | 45.3 | 6.5 |

| Benzamide-2 | 241.7 | 3.1 | 45.3 | 6.8 |

| Benzamide-3 | 259.1 | 3.5 | 54.6 | 7.2 |

| Benzamide-4 | 273.2 | 3.9 | 54.6 | 7.5 |

This table is illustrative and does not represent actual experimental data.

Virtual Screening for Analogues and Rational Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be ligand-based or structure-based. In ligand-based virtual screening, a known active compound, such as a potent benzamide derivative, is used as a template to find other molecules with similar properties.

Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the protein target. Potential ligands are computationally "docked" into the binding site, and their binding energies are estimated. This allows for the identification of novel scaffolds that may have high affinity for the target.

The insights gained from virtual screening, coupled with the predictions from QSAR models, inform the rational design of focused compound libraries. This approach allows chemists to synthesize a smaller, more targeted set of analogues with a higher probability of success, accelerating the drug discovery process.

Analytical Methodologies for Characterization and Quantification of N Sec Butyl 3 Chloro 4 Ethoxybenzamide in Research Settings

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating N-(sec-butyl)-3-chloro-4-ethoxybenzamide from reaction byproducts, starting materials, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, thermally sensitive compounds like substituted benzamides. Reversed-phase HPLC is particularly well-suited for this purpose. In a typical setup, a C18 column is used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govnih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities. nih.gov The retention of this compound is influenced by the hydrophobic nature of the sec-butyl and ethoxy groups and the polar characteristics of the amide and chloro functionalities. nih.gov Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. nih.gov

Gas Chromatography (GC) can also be employed, particularly for assessing the presence of volatile impurities. Due to the relatively high boiling point and potential for thermal degradation of this compound, derivatization may sometimes be necessary to increase volatility and thermal stability. researchgate.netlabrulez.com However, for many benzamides, direct analysis is possible using a high-temperature capillary column, such as one coated with a polysiloxane stationary phase. google.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. researchgate.net The use of a deactivated column is crucial to prevent peak tailing caused by the interaction of the amine functionality with active sites on the column. labrulez.com

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

| Parameter | HPLC | GC |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 10 mM Ammonium Acetate (B1210297); B: Acetonitrile | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Temperature | 30°C | Inlet: 250°C, Oven: 150°C to 280°C at 10°C/min |

| Detection | UV at 254 nm | Mass Spectrometry (MS) |

| Injection Volume | 10 µL | 1 µL (splitless) |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry, UV-Vis)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for unambiguous structure determination.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the sec-butyl group, including a doublet for the terminal methyl groups and a multiplet for the methine proton. docbrown.info The ethoxy group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns determined by their positions relative to the chloro and ethoxy substituents. The N-H proton of the amide would likely appear as a broad singlet. docbrown.info

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, confirming the total number of carbon atoms and providing information about their hybridization and connectivity.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. nih.govmdpi.comnii.ac.jpajol.info The amide group gives rise to a strong C=O stretching vibration (Amide I band) typically in the region of 1650 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹. mdpi.comajol.info The C-O stretching of the ethoxy group and the C-Cl stretching would also be observable. researchgate.net Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the sec-butyl and ethoxy groups appear just below 3000 cm⁻¹. spectroscopyonline.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed. A common fragmentation pathway for benzamides involves the cleavage of the amide bond, leading to the formation of a stable benzoyl cation. acs.orgresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule. Substituted benzenes exhibit characteristic absorption bands in the UV region. nist.govup.ac.za The presence of the chloro and ethoxy substituents on the benzene (B151609) ring will influence the position and intensity of the π → π* transitions. up.ac.zanih.gov The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, can be used for quantitative analysis based on the Beer-Lambert law. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for sec-butyl, ethoxy, aromatic, and amide protons. docbrown.infochemicalbook.comchemicalbook.comacs.org |

| ¹³C NMR | Unique signals for each carbon atom in the molecule. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~2960 (aliphatic C-H stretch), ~1650 (C=O stretch), ~1250 (C-O stretch). nih.govmdpi.comresearchgate.net |

| Mass Spec (m/z) | Molecular ion peak and characteristic fragment ions (e.g., benzoyl cation). acs.orgresearchgate.netnih.govnist.govacs.org |

| UV-Vis (nm) | Absorption maxima characteristic of a substituted benzene ring (~230-280 nm). nist.govup.ac.zanih.govresearchgate.net |

Advanced Detection Methods in Biological Matrices (e.g., LC-MS/MS) for in vitro and in vivo Research Samples

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, a highly sensitive and selective method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. nih.govnih.govyoutube.comacs.orgtechnologynetworks.com

This technique combines the separation power of HPLC with the detection sensitivity and specificity of tandem mass spectrometry. After extraction from the biological matrix, typically through protein precipitation or solid-phase extraction, the sample is injected into the LC system. nih.gov The compound of interest is separated from endogenous matrix components and then introduced into the mass spectrometer.

In the MS/MS system, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented through collision-induced dissociation, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for quantification at very low concentrations, often in the nanogram or picogram per milliliter range. nih.govyoutube.com The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it compensates for matrix effects and variations in sample processing and instrument response. youtube.com

Purity Assessment and Physico-Chemical Characterization Protocols

The purity of a research compound is critical for the reliability and reproducibility of experimental results. A combination of the analytical methods described above is used to establish the purity of this compound.

Chromatographic Purity: HPLC with UV detection is commonly used to determine the percentage purity of the main compound by measuring the relative area of its peak compared to the total area of all peaks in the chromatogram. A purity of >95% or >98% is often required for research applications.

Structural Confirmation: NMR and mass spectrometry are used to confirm that the primary peak in the chromatogram corresponds to the correct chemical structure and is not an isomer or a compound with a similar retention time.

Residual Solvent Analysis: GC with a headspace sampler can be used to quantify any residual solvents from the synthesis and purification process.

Water Content: Karl Fischer titration is the standard method for determining the water content of the solid material.

Physico-Chemical Characterization: Techniques such as melting point determination and differential scanning calorimetry (DSC) can provide information about the solid-state properties and purity of the compound. The presence of impurities often leads to a depression and broadening of the melting point range.

By employing this comprehensive suite of analytical methodologies, researchers can be confident in the identity, purity, and concentration of this compound, which is essential for conducting meaningful and reliable scientific investigations.

No Published Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research articles or detailed academic studies were found for the chemical compound this compound.

While general information on the broader class of substituted benzamides is available, and these compounds are known to possess a wide range of pharmacological activities, there is no data that specifically addresses this compound. researchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.net The available information is limited to entries in chemical supplier catalogs and compound databases, which provide basic molecular data but no experimental or theoretical research findings.

Therefore, it is not possible to generate the requested article with the specified sections on:

Conclusion and Future Research Directions for N Sec Butyl 3 Chloro 4 Ethoxybenzamide

Strategic Directions for Advanced Investigations of N-(sec-butyl)-3-chloro-4-ethoxybenzamide and Related Benzamide (B126) Scaffolds in Chemical Biology.

Without foundational research on this specific compound, any attempt to create the requested content would be purely speculative and would not meet the required standards of scientific accuracy.

General Information on Related Compounds

Q & A

Q. Methodology :

- Software : Gaussian or ORCA with 6-31G(d,p) basis sets.

- Validation : Compare computed IR spectra with experimental data to refine functional choices .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Q. Basic

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs) .

- Antimicrobial testing : Broth microdilution (MIC values) against E. coli or S. aureus .

- Controls :

Q. Advanced

- Target engagement : Surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

- Cellular uptake : LC-MS/MS quantification in cell lysates to correlate intracellular concentration with activity .

How can researchers resolve contradictions in reported biological activity data for benzamide derivatives?

Q. Advanced

- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) to identify outliers and assess statistical significance .

- Purity validation : Reanalyze disputed compounds via HPLC (>98% purity) to exclude batch variability .

- Structural confirmation : Single-crystal X-ray diffraction to verify stereochemistry and rule out isomer contamination .

What strategies optimize reaction conditions for synthesizing derivatives with sensitive functional groups?

Q. Advanced

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during halogenation steps .

- Low-temperature techniques : Conduct lithiation reactions at −78°C to prevent side reactions .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates without degrading labile groups .

Key Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.